1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H15FN4O and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit antimicrobial activity .
Mode of action
It’s possible that like other antimicrobial agents, it might interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical pathways
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Biochemical Analysis
Biochemical Properties
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to sigma-1 receptors, which are involved in modulating ion channels and neurotransmitter release . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site of the receptor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sigma-1 receptors, leading to the modulation of ion channels and neurotransmitter release . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the receptor’s binding site. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term exposure can lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter release and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . For instance, it has been shown to accumulate in the central nervous system, where it exerts its therapeutic effects by modulating neurotransmitter release.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize to the endoplasmic reticulum, where it interacts with sigma-1 receptors and modulates their activity.
Properties
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(7-14)15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKHZNXTQKPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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